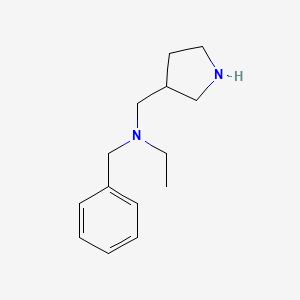

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine

Description

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine (CAS: 91189-07-0) is a heterocyclic amine featuring a pyrrolidine ring (5-membered) substituted with benzyl and ethyl groups at the 3-position. Its molecular formula is C15H24N2, yielding a molecular weight of 232.37 g/mol. This compound is categorized under 5-membered heterocycles and has been historically listed in chemical catalogs (e.g., CymitQuimica, Ref: 10-F088066), though it is currently marked as discontinued .

Properties

IUPAC Name |

N-benzyl-N-(pyrrolidin-3-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-2-16(12-14-8-9-15-10-14)11-13-6-4-3-5-7-13/h3-7,14-15H,2,8-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIIETXEBPAGFH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1CCNC1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine typically involves the construction of the pyrrolidine ring followed by the introduction of the benzyl and ethyl groups. One common method is the cyclization of appropriate precursors under basic or acidic conditions. For example, the reaction of N-benzyl-2-bromoethylamine with a suitable base can lead to the formation of the pyrrolidine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of microwave-assisted organic synthesis (MAOS) has been reported to enhance the efficiency of such reactions .

Chemical Reactions Analysis

Types of Reactions

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as carbonyls.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups back to alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Scientific Research Applications

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine has multiple applications:

Chemistry

- Building Block : It serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for further functionalization and derivatization.

- Reactivity : The compound can undergo various chemical reactions including oxidation, reduction, substitution, and acylation, making it versatile for synthetic chemists.

Biology

- Biological Activity : Research indicates potential interactions with biological targets, particularly in cancer research where it may exhibit cytotoxic effects against specific cancer cell lines.

- Mechanism of Action : The compound's mechanism involves modulation of receptor activities, influencing physiological processes related to cell proliferation and survival.

Medicine

- Therapeutic Potential : Investigations are ongoing regarding its use in treating neurological disorders and other medical conditions. Its structural characteristics suggest possible efficacy as a drug candidate.

- Muscarinic Receptor Antagonism : Studies have shown that similar pyrrolidine derivatives can act as muscarinic receptor antagonists, indicating potential applications in treating respiratory and gastrointestinal disorders .

Anticancer Activity

Recent studies have evaluated the anticancer potential of this compound using various breast cancer cell lines:

| Compound Concentration (µM) | MDA-MB-231 Cell Viability (%) | MCF-7 Cell Viability (%) |

|---|---|---|

| 6.25 | Significant decrease | Minimal effect |

| 25 | Moderate decrease | Moderate decrease |

| 50 | Noticeable decrease | Significant decrease |

| 100 | High decrease | High decrease |

The compound demonstrated significant cytotoxicity against the MDA-MB-231 triple-negative breast cancer cell line at concentrations above 25 µM, suggesting its potential as a therapeutic agent against aggressive breast cancers .

Mechanism of Action

The mechanism of action of Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various receptors and enzymes, influencing their activity. For example, docking studies have suggested that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Pyrrolidine Ring

[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-ethyl-amine

- Structure: Pyrrolidine ring with benzyl, ethyl, and an additional 2-aminoethyl group.

- Key Differences: The 2-aminoethyl substituent introduces a secondary amine, enhancing hydrogen-bonding capacity compared to the parent compound. This modification could improve solubility in polar solvents .

- Applications : Likely used in peptide-mimetic drug design due to its dual amine functionality.

[(S)-1-(2-Amino-ethyl)-pyrrolidin-3-yl]-benzyl-methyl-amine (CAS 1270911-03-9)

- Structure : (S)-stereochemistry at the pyrrolidine ring, with methyl instead of ethyl.

- The stereochemistry may influence metabolic stability .

Piperidine-Based Analogs

(3R,4R)-(1-Benzyl-4-methylpiperidin-3-yl)-methylamine

- Structure : Piperidine ring (6-membered) with benzyl and methyl groups at positions 1 and 4, respectively.

- Key Differences : The larger piperidine ring increases conformational flexibility. The 4-methyl group may enhance lipophilicity, affecting blood-brain barrier penetration .

- Synthesis : Involves multi-step reductive amination (), contrasting with simpler routes for pyrrolidine analogs.

N-(1-Benzylpiperidin-4-yl)-3-nitropyridin-2-amine

- Structure : Piperidine ring linked to a nitro-substituted pyridine.

- Molecular weight (312.37 g/mol) is significantly higher than pyrrolidine analogs .

Aromatic and Heteroaromatic Derivatives

1-Benzothiophen-3-yl(pyridin-3-yl)methylamine

Research Implications and Limitations

- Structural Flexibility : Pyrrolidine derivatives offer rigidity suitable for tight receptor binding, while piperidine analogs provide flexibility for conformational adaptation .

- Substituent Effects : Ethyl vs. methyl groups influence steric bulk and metabolic pathways; cyclopropyl or isopropyl substituents (as in ) could further modulate these properties .

- Synthetic Challenges : Piperidine derivatives often require complex multi-step syntheses (e.g., quaternization, reduction) compared to pyrrolidines, impacting scalability .

Biological Activity

Benzyl-ethyl-pyrrolidin-3-ylmethyl-amine, a compound featuring a pyrrolidine ring, has garnered attention for its potential biological activity and therapeutic applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique structure, which includes a pyrrolidine ring linked to an ethyl group and a benzyl moiety. Its molecular formula is with a molecular weight of approximately 246.35 g/mol. The presence of functional groups such as the amine and the pyrrolidine ring contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various receptors and enzymes. It may function as an agonist or antagonist at specific receptor sites, influencing neurotransmitter systems and other physiological processes. For instance, studies suggest that similar compounds can bind to the podophyllotoxin pocket of gamma tubulin, indicating potential anticancer activity.

Biological Activities

Research highlights several key areas where this compound exhibits significant biological activity:

- Neurotransmitter Modulation : The compound has been studied for its effects on neurotransmitter systems, particularly in the context of neurological disorders. It shows promise as a lead compound in drug development targeting conditions such as depression and anxiety .

- Anticancer Properties : Preliminary docking studies indicate that this compound may possess anticancer properties by interacting with cellular targets involved in cancer progression.

- Antimicrobial Activity : Some derivatives of pyrrolidine compounds have demonstrated antibacterial effects, suggesting potential applications in treating infections .

Case Studies and Experimental Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.